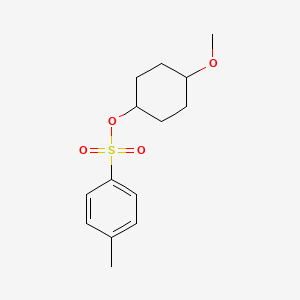![molecular formula C10H15BF3KO2 B13468065 Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro[6-(methoxycarbonyl)spiro[25]octan-1-yl]boranuide is a complex organoboron compound It is known for its unique structure, which includes a spirocyclic framework and a trifluoroborate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide typically involves the reaction of a spirocyclic precursor with a boron reagent. One common method is the reaction of a spirocyclic alcohol with potassium trifluoroborate under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is often achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the product is usually a biaryl compound, while oxidation reactions yield boronic acids or esters .
科学的研究の応用
Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide has several scientific research applications:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the synthesis of advanced materials and polymers.
作用機序
The mechanism by which potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide exerts its effects involves the formation of a boron-palladium complex in cross-coupling reactions. This complex facilitates the transfer of the organic group from boron to palladium, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the boron reagent and the subsequent transmetalation and reductive elimination steps .
類似化合物との比較
Similar Compounds
- Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide
- This compound
- This compound
Uniqueness
This compound is unique due to its spirocyclic structure and the presence of a trifluoroborate group. This combination imparts distinct reactivity and stability to the compound, making it particularly useful in cross-coupling reactions. Compared to other boron reagents, it offers enhanced functional group tolerance and milder reaction conditions .
特性
分子式 |
C10H15BF3KO2 |
|---|---|
分子量 |
274.13 g/mol |
IUPAC名 |
potassium;trifluoro-(6-methoxycarbonylspiro[2.5]octan-2-yl)boranuide |
InChI |
InChI=1S/C10H15BF3O2.K/c1-16-9(15)7-2-4-10(5-3-7)6-8(10)11(12,13)14;/h7-8H,2-6H2,1H3;/q-1;+1 |
InChIキー |
FWERSLYNOGEYTB-UHFFFAOYSA-N |
正規SMILES |
[B-](C1CC12CCC(CC2)C(=O)OC)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


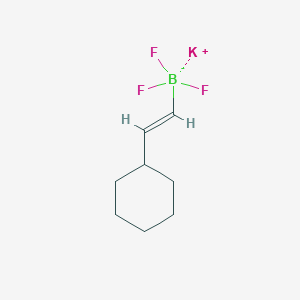
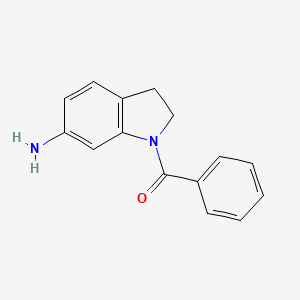
![4-[(Dimethylamino)methyl]oxan-4-amine](/img/structure/B13467991.png)
amine hydrochloride](/img/structure/B13467995.png)
![[4-(Azidomethyl)phenyl]boronic acid](/img/structure/B13468007.png)
![Tert-butyl 6,6-difluoro-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13468017.png)
![Methyl 2-amino-4-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B13468021.png)
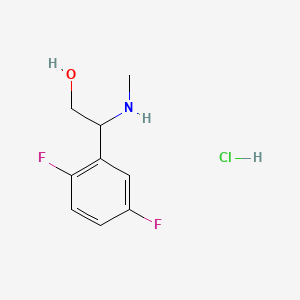
![7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13468035.png)
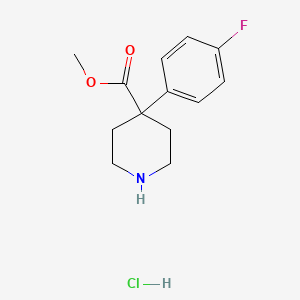
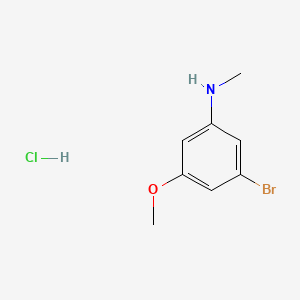
![Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride](/img/structure/B13468063.png)
![5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde](/img/structure/B13468067.png)
